molecular formula C23H44NaO8P B1394242 1,2-Didecanoyl-sn-glycero-3-phosphate CAS No. 321883-64-1

1,2-Didecanoyl-sn-glycero-3-phosphate

Cat. No.: B1394242
CAS No.: 321883-64-1
M. Wt: 502.6 g/mol
InChI Key: YVHWEENUNNUSBE-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didecanoyl-sn-glycero-3-phosphate is a phospholipid compound characterized by two 10-carbon fatty acid chains attached to a glycerol backbone, with a phosphate group at the third position. This compound is a type of phosphatidic acid, which is a minor but essential component of biological membranes. It plays a crucial role in various cellular processes, including membrane biogenesis and signal transduction.

Mechanism of Action

Target of Action

1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .

Mode of Action

This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .

Biochemical Pathways

It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .

Pharmacokinetics

It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The general steps are as follows:

    Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.

    Phosphorylation: The resulting 1,2-didecanoyl-sn-glycerol is then phosphorylated using a phosphorylating agent like phosphorus oxychloride or phosphoric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Didecanoyl-sn-glycero-3-phosphate can undergo various chemical reactions, including:

    Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidative products.

    Reduction: The phosphate group can be reduced to form phosphonates.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products

    Oxidation: Hydroperoxides and aldehydes.

    Reduction: Phosphonates and phosphites.

    Substitution: Phospholipid derivatives with modified head groups.

Scientific Research Applications

1,2-Didecanoyl-sn-glycero-3-phosphate has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties of phospholipids and their interactions with other molecules.

    Biology: Investigated for its role in membrane dynamics and signal transduction pathways.

    Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.

    Industry: Utilized in the development of biosensors and other biotechnological applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains 14-carbon fatty acid chains.

    1,2-Dioleoyl-sn-glycero-3-phosphate: Contains 18-carbon unsaturated fatty acid chains.

    1,2-Dipalmitoyl-sn-glycero-3-phosphate: Contains 16-carbon fatty acid chains.

Uniqueness

1,2-Didecanoyl-sn-glycero-3-phosphate is unique due to its specific fatty acid chain length (10 carbons), which imparts distinct physical and chemical properties. This makes it particularly useful for studying the effects of fatty acid chain length on membrane properties and lipid-protein interactions.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHWEENUNNUSBE-ZMBIFBSDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677130
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-64-1
Record name Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?

A1: The study demonstrates that this compound (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:

  • Increased cellular uptake: The study suggests the involvement of clathrin- and caveolae-mediated endocytosis, macropinocytosis, and bile acid transporters in the enhanced absorption of the complexed etoposide formulation [].

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